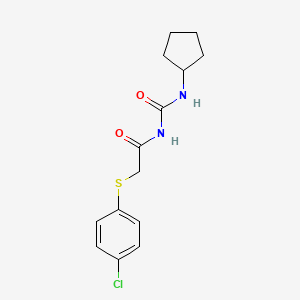![molecular formula C16H15ClN4OS B7477167 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole, also known as CMT-3, is a tetrazole derivative with potential antineoplastic activity. It belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been extensively studied for its potential in cancer treatment.
Wirkmechanismus
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole exerts its antineoplastic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer. COX-2 is involved in the production of prostaglandins, which promote tumor growth and angiogenesis. By inhibiting COX-2 activity, 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole reduces the production of prostaglandins and inhibits tumor growth.
Biochemical and physiological effects:
In addition to its antineoplastic effects, 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been shown to have anti-inflammatory and analgesic effects. It inhibits the production of prostaglandins and other inflammatory mediators, which reduces inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole is a potent and selective inhibitor of COX-2, making it a valuable tool for studying the role of COX-2 in cancer and inflammation. However, 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has poor solubility in aqueous solutions, which can limit its use in some experimental systems. Additionally, 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has not been extensively studied in vivo, so its effectiveness and safety in animal models and humans are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole. One area of interest is the development of more soluble derivatives of 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole that can be used in a wider range of experimental systems. Another area of interest is the investigation of the effectiveness of 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the safety and effectiveness of 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole in animal models and humans, with the ultimate goal of developing it as a cancer treatment.
Synthesemethoden
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole can be synthesized by reacting 4-chlorobenzyl chloride with sodium sulfide in the presence of sodium hydroxide to form 4-chlorobenzyl sulfide. This intermediate can then be reacted with 2-ethoxyphenylhydrazine to form 5-[(4-chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole.
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-2-22-15-6-4-3-5-14(15)21-16(18-19-20-21)23-11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUTURIJDYAIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)

![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)

![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)